molecular formula C19H20N2O2S B2747970 (E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1331451-52-5

(E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2747970
M. Wt: 340.44
InChI Key: VSGDGRZAVMXXBU-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide involves the condensation of 2-propionyl-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde with thiophene-2-carboxylic acid followed by the addition of acryloyl chloride to form the final product.

Starting Materials
2-propionyl-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde, thiophene-2-carboxylic acid, acryloyl chloride, triethylamine, dichloromethane, diethyl ether, sodium bicarbonate, sodium chloride, wate

Reaction
Step 1: Dissolve 2-propionyl-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde (1.0 equiv) and thiophene-2-carboxylic acid (1.2 equiv) in dichloromethane (DCM) and add triethylamine (1.5 equiv). Stir the mixture at room temperature for 2 hours., Step 2: Add acryloyl chloride (1.2 equiv) dropwise to the reaction mixture and stir for an additional 2 hours., Step 3: Quench the reaction by adding a saturated solution of sodium bicarbonate and stirring for 10 minutes., Step 4: Extract the product with DCM and wash the organic layer with water and brine., Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure., Step 6: Purify the crude product by column chromatography using a mixture of DCM and diethyl ether as the eluent., Step 7: Obtain the final product as a yellow solid.

properties

IUPAC Name

(E)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-2-19(23)21-10-9-14-5-6-16(12-15(14)13-21)20-18(22)8-7-17-4-3-11-24-17/h3-8,11-12H,2,9-10,13H2,1H3,(H,20,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGDGRZAVMXXBU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide

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